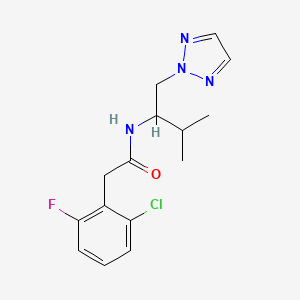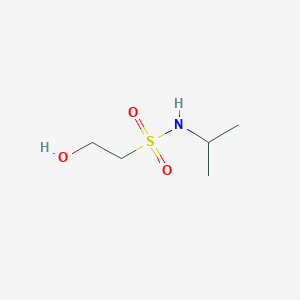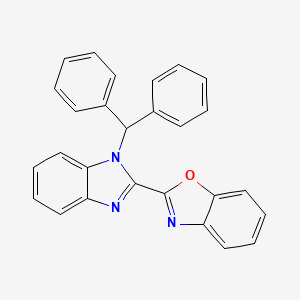
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method involves the protodeboronation of pinacol boronic esters . Another method involves the reaction of substituted buta-1-enes with potassium sulfide . The synthesis of thiophene derivatives is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary significantly, which can impart profound pharmacological differences between these drugs . The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is not well developed, but it has been reported to occur with 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Antibacterial Activities
Furan-carboxamide derivatives, including those with bromophenyl groups, have been synthesized and shown to possess antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly one denoted as molecule (3), demonstrated significant effectiveness, suggesting their potential as antibacterial agents (Siddiqa et al., 2022).
Antiviral Applications
Research on furan-carboxamide derivatives also highlighted their potential as inhibitors of lethal H5N1 influenza A virus. A systematic study found that certain derivatives, specifically 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, were effective against the H5N1 virus, marking them as novel antiviral agents (Yongshi et al., 2017).
Antitumor Activity
The synthesis and evaluation of furan and thiophene analogues of tiazofurin (furanfurin and thiophenfurin) have been conducted, revealing insights into antitumor activities and interactions with inosine monophosphate dehydrogenase. Thiophenfurin, in particular, showed cytotoxicity towards various cancer cell lines, suggesting its potential in cancer therapy (Franchetti et al., 1995).
Dye-Sensitized Solar Cells
In the field of renewable energy, phenothiazine derivatives with furan linkers have been synthesized and applied in dye-sensitized solar cells. A derivative with a furan conjugated linker displayed improved solar energy-to-electricity conversion efficiency, indicating its use in enhancing solar cell performance (Kim et al., 2011).
Enzymatic Polymerization for Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based polyesters have been enzymatically polymerized to produce biobased materials, suggesting the utility of furan derivatives in developing sustainable polymeric materials with potential commercial applications (Jiang et al., 2014).
Future Directions
Thiophene derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry . Future research may involve further investigation into the biochemical and physiological effects of these compounds, as well as their potential applications in drug discovery and organic synthesis.
Mechanism of Action
Target of Action
The compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide is a thiophene-based analog . Thiophene-based compounds are known to interact with a variety of biological targets, including kinases, estrogen receptors, and various enzymes . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
For example, some thiophene derivatives work as serotonin antagonists, anti-inflammatory agents, and voltage-gated sodium channel blockers . The compound’s interaction with its targets leads to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways. For instance, they can inhibit kinases, modulate estrogen receptors, and block voltage-gated sodium channels . These actions can lead to downstream effects such as the modulation of cell signaling pathways, changes in gene expression, and alterations in neuronal excitability .
Pharmacokinetics
Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, if the compound acts as a kinase inhibitor, it could prevent the phosphorylation of proteins, thereby affecting cell signaling pathways . If it acts as an estrogen receptor modulator, it could alter gene expression in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues . For example, the compound’s solubility and stability could be affected by the pH of the environment, while its interaction with its targets could be influenced by the presence of other competing or interacting molecules .
properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXJGGBTWPRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2826615.png)
![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)



![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

